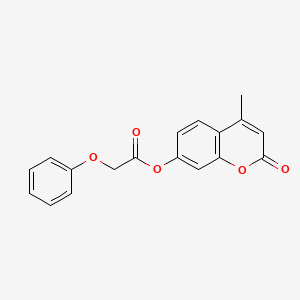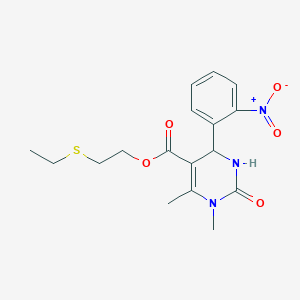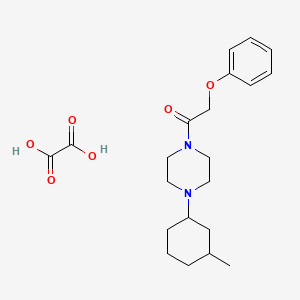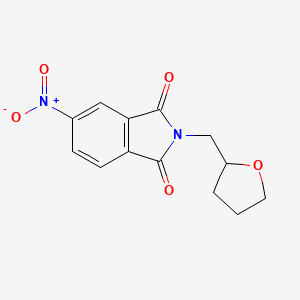![molecular formula C14H20BrNO3 B4928738 3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol](/img/structure/B4928738.png)
3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a prop-2-enoxy group attached to a phenyl ring. This compound also contains a propan-1-ol moiety linked to the phenyl ring via a methylamino group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of a methoxy-substituted phenyl ring, followed by the introduction of the prop-2-enoxy group through an etherification reaction. The final step involves the attachment of the propan-1-ol moiety via a methylamino linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted phenyl derivatives.
科学的研究の応用
3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-[(2-Bromo-4-methoxyphenyl)methylamino]propan-1-ol: Lacks the prop-2-enoxy group, resulting in different chemical properties.
3-[(2-Bromo-5-methoxyphenyl)methylamino]propan-1-ol: Similar structure but without the prop-2-enoxy group.
3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]butan-1-ol: Contains a butan-1-ol moiety instead of propan-1-ol.
Uniqueness
The presence of the prop-2-enoxy group in 3-[(2-Bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol distinguishes it from similar compounds, providing unique chemical reactivity and potential biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
特性
IUPAC Name |
3-[(2-bromo-5-methoxy-4-prop-2-enoxyphenyl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-3-7-19-14-9-12(15)11(8-13(14)18-2)10-16-5-4-6-17/h3,8-9,16-17H,1,4-7,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHUOSLSMOWCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCCO)Br)OCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2,5-Dioxo-3-[4-(propan-2-yloxy)phenyl]pyrrolidin-1-yl}benzoic acid](/img/structure/B4928669.png)

![(1R,2R)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B4928676.png)
![(5E)-5-({3-Chloro-5-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4928686.png)
![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)

![(3S,4S)-1-[(3-chloro-1-benzothiophen-2-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B4928719.png)



![1-Ethoxy-2-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene](/img/structure/B4928752.png)
![1-[(4-methoxyphenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B4928766.png)
![5-[(benzylthio)methyl]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4928770.png)
